molecular formula C6H7N5S B125323 6-Methylthioguanine CAS No. 1198-47-6

6-Methylthioguanine

Katalognummer: B125323
CAS-Nummer: 1198-47-6
Molekulargewicht: 181.22 g/mol
InChI-Schlüssel: YEGKYFQLKYGHAR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Methylthioguanine is a derivative of guanine, a nucleobase found in DNA and RNA. It is characterized by the substitution of a methylthio group at the sixth position of the guanine molecule. This modification enhances its photoreactivity, making it a subject of interest in various scientific fields, including photochemotherapy and DNA damage studies .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 6-Methylthioguanine can be synthesized through the methylation of 6-thioguanine. The process typically involves the use of methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. The reaction is carried out in an organic solvent like dimethylformamide or dimethyl sulfoxide, with the presence of a base such as sodium hydride or potassium carbonate to facilitate the methylation .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the toxic reagents and by-products.

Analyse Chemischer Reaktionen

Methylation and DNA Incorporation

S⁶mG forms via enzymatic methylation of 6-thioguanine (SG) in DNA by S-adenosyl-l-methionine (SAM) . This reaction competes with SG oxidation to guanine-S⁶-sulfonic acid (SO₃HG) under UVA exposure .

Reaction Enzyme/Condition Product Mutagenic Effect
SG + SAM → S⁶mGSAM-dependent methyltransferasesS⁶mG-DNA adductG→A transitions (up to 94% in E. coli)
SG + UVA → SO₃HGPhotochemical oxidationSO₃HG-DNA adductG→A transitions (77% in E. coli)

Replication and Mismatch Repair (MMR)

S⁶mG induces replication errors by pairing with thymine (T) instead of cytosine (C). The resultant S⁶mG:T mispair triggers post-replicative MMR, leading to cytotoxic DNA strand breaks .

  • Key Findings :

    • S⁶mG:T mispairs are recognized 10⁶× slower by O⁶-methylguanine-DNA methyltransferase (MGMT) than O⁶-methylguanine .

    • MMR deficiency reduces S⁶mG cytotoxicity by 40–60%, confirming its role in thiopurine drug toxicity .

Transcriptional Effects

S⁶mG disrupts RNA polymerase II (Pol II) activity, causing transcriptional mutagenesis and stalling .

Parameter Effect of S⁶mG Consequence
Transcription fidelityAdenine misincorporationMutant mRNA/protein synthesis
Pol II processivity70% reduction in elongationTranscriptional arrest

Photochemical Reactivity

Under UVA (310–330 nm), S⁶mG undergoes C–S bond cleavage via a repulsive ¹πσ* state, generating thiyl radicals (GS- ) .

  • Mechanism :

    • Excitation : UVA promotes S⁶mG to ¹nNπ* state.

    • Intersystem crossing : Slow transition (2.91 ns) to triplet state .

    • Bond cleavage : Yields GS- , which damages DNA via hydrogen abstraction .

Photolysis Product Quantum Yield Reactive Intermediate
Thiyl radical (GS- )0.6 ± 0.1DNA strand breaks

Epigenetic Interference

S⁶mG incorporation at CpG sites inhibits cytosine methylation by DNA methyltransferases (DNMTs), altering gene regulation .

  • Study Results :

    • HpaII methylase : 85% reduction in CpG methylation efficiency .

    • DNMT1 : 60% suppression of cytosine methylation at adjacent sites .

Therapeutic Implications

S⁶mG’s dual mutagenic and epigenetic effects underpin its role in thiopurine therapies (e.g., azathioprine, 6-mercaptopurine) .

Clinical Relevance Mechanism
Leukemia/lymphoma treatmentMMR-dependent cytotoxicity
MTAP-deficient cancer targetingSynergy with methylthioadenosine (MTA)

This synthesis of chemical and biological data underscores S⁶mG’s multifaceted reactivity, informing both its therapeutic applications and risks of therapy-related malignancies.

Wissenschaftliche Forschungsanwendungen

Mutagenic Properties

Mechanism of Action:
6-Methylthioguanine is known to induce mutations through its incorporation into DNA. Research has demonstrated that it can lead to G→A transitions in both bacterial and human cells. Specifically, studies have shown that S6mG results in mutation frequencies of approximately 39% in human cells and up to 94% in Escherichia coli . The presence of S6mG disrupts normal DNA replication and transcription processes, which can contribute to genomic instability and potentially lead to cancer development.

Transcriptional Inhibition:
S6mG has been shown to inhibit transcription by RNA polymerases, leading to significant alterations in gene expression. This inhibition is particularly pronounced when S6mG is located on the transcribed strand of DNA . The mutagenic effects are associated with the misincorporation of thymidine opposite S6mG during DNA replication, which can trigger a futile mismatch repair response .

Therapeutic Applications

Cancer Treatment:
The potential therapeutic applications of this compound are being explored primarily in the context of treating cancers with deficiencies in specific metabolic pathways. For instance, many tumors exhibit homozygous deletions of the gene for methylthioadenosine phosphorylase (MTAP), which can be exploited for targeted therapy using S6mG. This approach allows for higher doses of the drug to be administered safely, as normal tissues are protected from toxicity by pre-treatment with methylthioadenosine (MTA) .

Combination Therapies:
Recent studies suggest that combining this compound with other agents may enhance its anticancer effects. For example, combinations with methotrexate or pralatrexate have shown promise in preclinical models . Furthermore, using MTA alongside S6mG has resulted in substantial tumor shrinkage in xenograft models of leukemia and prostate cancer .

Case Studies and Research Findings

Study Findings Implications
Yuan et al., 2010 Demonstrated that S6mG induces G→A mutations at significant frequencies in human cell lines.Supports the hypothesis that S6mG contributes to carcinogenesis through mutagenesis.
Mares et al., 2009 Reported successful low-dose S6mG therapy in a TPMT-deficient Crohn's disease patient.Highlights potential for safe application of thiopurines in specific patient populations.
Kruger et al., 2014 Found that MTA pretreatment allowed higher doses of S6mG without toxicity to normal tissues, leading to tumor regression in xenografts.Suggests a novel approach for treating MTAP-deficient tumors while minimizing side effects.

Wirkmechanismus

The mechanism of action of 6-Methylthioguanine involves its incorporation into DNA, where it enhances the photoreactivity of the nucleobase. Upon exposure to ultraviolet light, it undergoes photodissociation, generating reactive intermediates such as thiyl radicals. These intermediates can cause DNA damage, leading to cell death. This property is particularly useful in photodynamic therapy for cancer, where targeted DNA damage can be induced to kill cancer cells .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 6-Methylthioguanine is unique due to its dual functionality of thionation and methylation, which significantly enhances its photoreactivity compared to its single-substituted counterparts. This makes it a valuable compound for studying DNA damage and developing advanced photodynamic therapies .

Biologische Aktivität

6-Methylthioguanine (S6mG) is a modified purine nucleoside that is primarily studied in the context of its biological activity and implications in cancer therapy and cytotoxicity. This article delves into the biological activity of S6mG, detailing its mechanisms of action, mutagenic properties, and the implications of its incorporation into DNA.

Overview of this compound

S6mG is derived from the methylation of 6-thioguanine (SG), a thiopurine drug used in the treatment of various malignancies. The formation of S6mG occurs through the action of S-adenosyl-L-methionine (SAM), which transfers a methyl group to SG during cellular metabolism. Understanding the biological effects of S6mG is crucial as it has been implicated in both therapeutic efficacy and adverse effects, including mutagenesis and carcinogenesis.

  • Inhibition of Transcription :
    • S6mG has been shown to significantly inhibit transcription when incorporated into DNA. In vitro studies using T7 RNA polymerase and human RNA polymerase II demonstrated that S6mG can disrupt transcriptional fidelity and efficiency, leading to potential mutations during RNA synthesis .
  • Mutagenic Properties :
    • The incorporation of S6mG into DNA results in G→A transitions at frequencies ranging from 39% in mammalian cells to 94% in Escherichia coli . This mutagenic potential is attributed to the mispairing of S6mG with thymidine during DNA replication, leading to replication errors that are recognized by the mismatch repair system.
  • Impact on DNA Repair Mechanisms :
    • The presence of S6mG can trigger futile cycles of DNA repair, particularly through the nucleotide excision repair (NER) pathway. This process can lead to increased cytotoxicity as cells expend resources attempting to correct the damage caused by misincorporated nucleotides .

Case Study 1: Thiopurine-Induced Cytotoxicity

A study evaluated the cytotoxic effects of thiopurines, including SG and S6mG, on human leukemia cell lines. It was found that approximately 10% of guanine residues in genomic DNA were replaced with SG after treatment, with a small fraction methylated to form S6mG. This replacement was associated with significant cell death and highlights the role of S6mG in mediating thiopurine cytotoxicity .

Case Study 2: Long-term Effects in Organ Transplant Patients

Long-term use of azathioprine (a prodrug that metabolizes into SG) has been linked to an increased risk of therapy-related cancers. The mutagenic properties of both SG and S6mG are thought to contribute significantly to this risk, as they induce mutations that may lead to oncogenesis .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Transcription Inhibition Strong inhibitory effects on transcription efficiency and fidelity
Mutagenesis Induces G→A mutations at high frequencies
Cytotoxicity Associated with apoptosis in leukemic cells
Carcinogenic Potential Long-term use linked to increased cancer risk

Eigenschaften

IUPAC Name

6-methylsulfanyl-7H-purin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5S/c1-12-5-3-4(9-2-8-3)10-6(7)11-5/h2H,1H3,(H3,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEGKYFQLKYGHAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=NC2=C1NC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60152594
Record name 6-Methylthioguanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60152594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1198-47-6
Record name 6-Methylthioguanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1198-47-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methylthioguanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001198476
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Methylthioguanine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29420
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Methylthioguanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60152594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(methylthio)-1H-purin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.485
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6-METHYLTHIOGUANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QNV75HJN3A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

By repeating this procedure but replacing the above 6-mercaptopurine compound with the corresponding 2-amino-6-mercaptopurine compound there is obtained the corresponding 2-amino-6-methylthiopurine compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methylthioguanine
Reactant of Route 2
Reactant of Route 2
6-Methylthioguanine
Reactant of Route 3
Reactant of Route 3
6-Methylthioguanine
Reactant of Route 4
Reactant of Route 4
6-Methylthioguanine
Reactant of Route 5
Reactant of Route 5
6-Methylthioguanine
Reactant of Route 6
6-Methylthioguanine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.